
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” is a complex organic compound that features a combination of various functional groups, including a piperidine ring, a pyridazine ring, and a trichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the piperidine and pyridazine rings, followed by their coupling with the phenyl and trichlorophenoxy groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as its interaction with specific enzymes or receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for the treatment of various diseases. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may offer advantages in specific industrial processes.
Mecanismo De Acción
The mechanism of action of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” may include other acetamide derivatives, compounds with piperidine or pyridazine rings, and molecules with trichlorophenoxy groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
1170524-96-5 |
|---|---|
Fórmula molecular |
C24H23Cl3N4O2 |
Peso molecular |
505.8 g/mol |
Nombre IUPAC |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C24H23Cl3N4O2/c1-15-7-9-31(10-8-15)23-6-5-21(29-30-23)16-3-2-4-17(11-16)28-24(32)14-33-22-13-19(26)18(25)12-20(22)27/h2-6,11-13,15H,7-10,14H2,1H3,(H,28,32) |
Clave InChI |
WKSIBBOZWKVPCC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


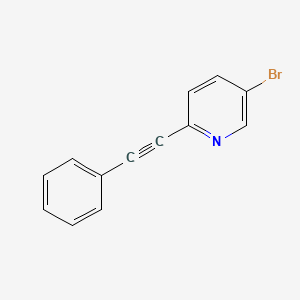
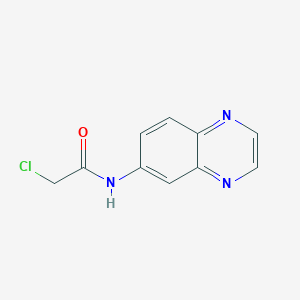
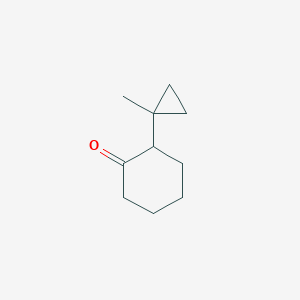

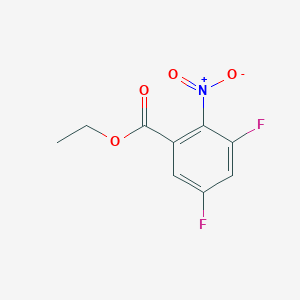
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)

![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)
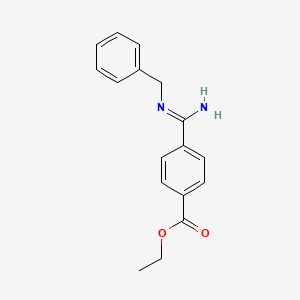
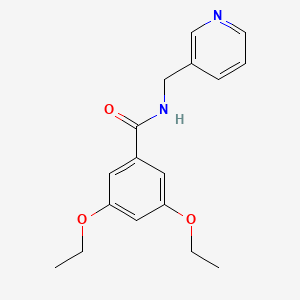
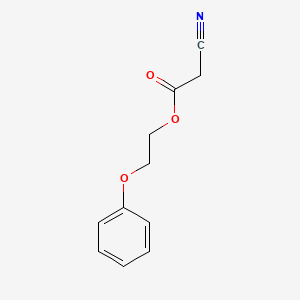
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

